11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with a unique structure that includes a benzoyl group substituted with fluorine atoms and a fused diazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a suitable diazocin precursor with 2,4-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different substituents replacing the fluorine atoms.
Scientific Research Applications
11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[731
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzoyl structure but different substituents.
3-(3,5-Difluorophenyl)propionic acid: A compound with a similar difluorobenzoyl group but a different overall structure.
Uniqueness
11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its fused diazocin ring system, which imparts distinct chemical and physical properties compared to other compounds with similar benzoyl groups. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
11-(2,4-difluorobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-4-5-14(15(20)7-13)18(24)21-8-11-6-12(10-21)16-2-1-3-17(23)22(16)9-11/h1-5,7,11-12H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNNNBGWORHLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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